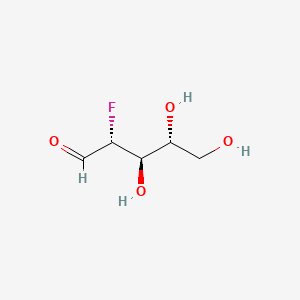
D-Ribose, 2-deoxy-2-fluoro-
Übersicht
Beschreibung
“D-Ribose, 2-deoxy-2-fluoro-” is a derivative of D-Ribose . It is a monosaccharide with five carbon atoms and has an aldehyde functional group . It is a non-metabolizable derivative of glucose that can be carried by the glucose carrier in human erythrocytes .
Synthesis Analysis
The synthesis of key nucleoside scaffolds in drug discovery involves generating modifications within the sugar backbone of nucleoside analogs . The synthetic strategies employed for these modifications focus on popular scaffolds seen in medicinal chemistry, including modifications to ribose-based nucleosides . An efficient synthesis of D-2′-deoxy-2′,2′-difluoro-4′-dihydro-4′-thionucleosides has been described .
Molecular Structure Analysis
The molecular formula of “D-Ribose, 2-deoxy-2-fluoro-” is C5H9FO4 . It has an average mass of 152.121 Da and a monoisotopic mass of 152.048492 Da . It has three defined stereocentres .
Chemical Reactions Analysis
“D-Ribose, 2-deoxy-2-fluoro-” is a derivative of D-Ribose, which is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process .
Physical And Chemical Properties Analysis
“D-Ribose, 2-deoxy-2-fluoro-” has a molecular formula of C5H9FO4 . It has an average mass of 152.121 Da and a monoisotopic mass of 152.048492 Da .
Wissenschaftliche Forschungsanwendungen
Metabolism in Cells : 2-Deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose are metabolized in yeast and chick-embryo cells to produce several nucleotide derivatives. These derivatives are incorporated specifically into glycoproteins in both cell types, although the incorporation is low compared to 2-deoxy-D-glucose (Schmidt, Biely, Kratky, & Schwarz, 1978).
Synthesis Techniques : The synthesis process of 2-deoxy-2-fluoro-D-ribose, an important intermediate in the synthesis of antiviral nucleoside drugs, has been detailed and involves several steps, including debenzoylation and glycosylic cleavage (Codington, Doerr, & Fox, 1966).
Medical Imaging with PET : 2-Deoxy-2-fluoro-D-glucose has been widely used in oncology, neurology, cardiology, infectious diseases, and inflammation for positron emission tomography (PET) imaging. This application extends to the study of various diseases and the monitoring of disease progression (Mun, 2013).
Study of Enzyme Specificity : 2-Deoxy-2-fluoro-d-glucose and its analogs are used to study the specificity of enzymes like yeast hexokinase. These studies are crucial for understanding enzyme-substrate interactions and metabolic pathways (Bessell, Foster, & Westwood, 1972).
Fluorosugars as Antiviral Agents : 2-Deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose have been identified as potent inhibitors of viral synthesis in various cell types. They specifically inhibit the synthesis of functional viral components, affecting glycoprotein biosynthesis (Schmidt, Schwarz, & Ludwig, 1976).
Imaging of Tumors and Metastases : Chemical exchange saturation transfer (CEST) MRI using 2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-glucose (FDG) has been explored for imaging tumors and metastases. This technique offers a potential alternative to PET/CT or PET/MRI for noninvasive tumor monitoring (Rivlin, Horev, Tsarfaty, & Navon, 2013).
Plant Imaging Applications : FDG has been used in plant imaging to study photoassimilate translocation, carbon allocation, and glycoside biosynthesis. This application helps in understanding plant metabolism and physiology (Fatangare & Svatoš, 2016).
Safety And Hazards
“D-Ribose, 2-deoxy-2-fluoro-” may be harmful by skin absorption, may cause skin irritation, may be harmful if swallowed, and may be harmful if inhaled . It may also cause respiratory tract irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Eigenschaften
IUPAC Name |
(2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXSKVOTDPOAT-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222587 | |
| Record name | 2'-Deoxy-2'-fluororibose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ribose, 2-deoxy-2-fluoro- | |
CAS RN |
7226-33-7 | |
| Record name | 2'-Deoxy-2'-fluororibose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2'-fluororibose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1198381.png)
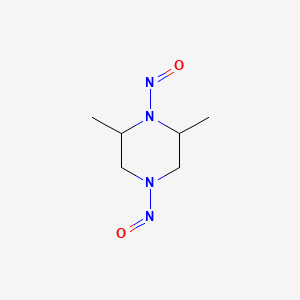
![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)


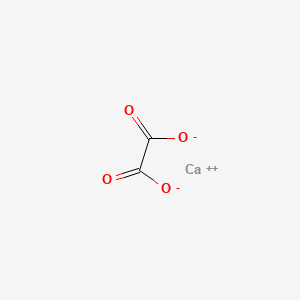


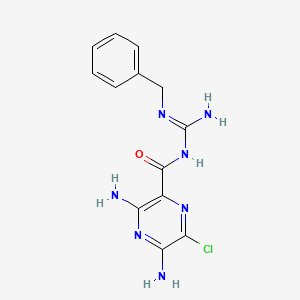

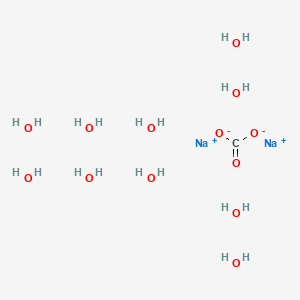
![N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1198399.png)
